Azido-PEG7-azide

概要

説明

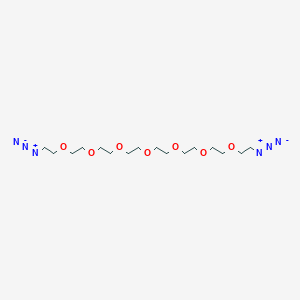

Azido-PEG7-azide is a homobifunctional polyethylene glycol reagent with two azide groups. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The azide groups can react with alkyne, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via click chemistry to yield a stable triazole linkage . This compound is widely used in bioconjugation, labeling, and chemical modification due to its mild reaction conditions, fast speed, and biocompatibility .

準備方法

Synthetic Routes and Reaction Conditions

Azido-PEG7-azide can be synthesized through a multi-step process involving the activation of polyethylene glycol with a suitable leaving group, followed by substitution with sodium azide. The reaction typically involves the following steps:

- Activation of polyethylene glycol with a leaving group such as tosyl chloride or mesyl chloride.

- Substitution of the activated polyethylene glycol with sodium azide to introduce the azide groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and consistency. The compound is typically produced in batch processes, with careful control of reaction conditions to optimize yield and minimize impurities .

化学反応の分析

Types of Reactions

Azido-PEG7-azide undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The azide groups react with alkynes in the presence of copper(I) catalysts to form 1,2,3-triazoles.

Staudinger Ligation: The azide groups react with phosphines to form iminophosphoranes, which can be hydrolyzed to amines.

Common Reagents and Conditions

Copper(I) Catalysts: Used in click chemistry reactions to facilitate the formation of triazoles.

Phosphines: Used in Staudinger ligation reactions to convert azides to amines.

Major Products Formed

1,2,3-Triazoles: Formed from click chemistry reactions with alkynes.

Amines: Formed from Staudinger ligation reactions with phosphines.

科学的研究の応用

Bioconjugation

Azido-PEG7-azide is extensively used in bioconjugation processes to link biomolecules such as proteins, peptides, and nucleic acids. The azide groups can undergo click chemistry reactions with alkynes, enabling the formation of stable triazole linkages. This property is particularly useful in creating targeted therapies and diagnostics.

Case Study: Protein Labeling

A study demonstrated the use of this compound to label proteins for tracking within cellular environments. By conjugating azide-functionalized PEG to a protein of interest, researchers were able to visualize the protein's localization using fluorescent dyes that reacted with the azide group through copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

| Application | Description |

|---|---|

| Protein Labeling | Conjugation of fluorescent dyes to proteins for visualization in cells. |

| Nucleic Acid Modification | Attaching azide-modified PEG to oligonucleotides for enhanced stability and delivery. |

Drug Delivery

In drug delivery systems, this compound enhances the solubility and bioavailability of therapeutic agents. It is used to formulate polymeric nanoparticles and liposomes that can encapsulate drugs and facilitate their targeted release.

Case Study: Nanoparticle Formulation

Research has shown that nanoparticles functionalized with this compound exhibit improved stability in biological fluids compared to non-functionalized counterparts. The azide groups allow for further functionalization with targeting ligands, enhancing the specificity of drug delivery systems .

| Drug Delivery System | Features |

|---|---|

| Polymeric Nanoparticles | Improved drug solubility and targeted release capabilities. |

| Liposomes | Enhanced stability and biocompatibility due to PEGylation. |

Imaging Applications

This compound is utilized in developing imaging agents for diagnostic purposes. The compound's ability to form stable triazole linkages makes it ideal for creating imaging probes that can be visualized via various imaging modalities.

Case Study: Fluorescent Imaging Probes

A study highlighted the synthesis of fluorescent probes using this compound, which allowed for real-time imaging of cellular processes. The probes were successfully internalized by cells and provided clear imaging results due to their biocompatibility and stability .

| Imaging Modality | Application |

|---|---|

| Fluorescence Microscopy | Real-time tracking of cellular events using fluorescent probes. |

| PET Imaging | Development of radiolabeled compounds for in vivo imaging studies. |

Material Science

In material science, this compound contributes to synthesizing functional materials such as hydrogels and polymeric coatings. Its hydrophilic nature enhances the solubility of materials in aqueous environments, making it suitable for various industrial applications.

Case Study: Hydrogel Development

Research indicates that hydrogels synthesized with this compound exhibit tunable mechanical properties and controlled release characteristics, making them suitable for biomedical applications such as tissue engineering and drug delivery .

| Material Type | Properties |

|---|---|

| Hydrogels | Tunable mechanical properties; controlled drug release capabilities. |

| Coatings | Enhanced surface properties due to PEGylation; improved biocompatibility. |

作用機序

The mechanism of action of Azido-PEG7-azide primarily involves its ability to undergo click chemistry reactions. The azide groups react with alkynes to form stable triazole linkages, which can be used to link various molecules together. This property is exploited in bioconjugation, drug delivery, and imaging applications to create stable and functional conjugates .

類似化合物との比較

Azido-PEG7-azide is unique due to its homobifunctional nature and the presence of two azide groups. Similar compounds include:

Azido-PEG3-azide: A shorter polyethylene glycol linker with similar reactivity but different solubility and flexibility properties.

Azido-PEG12-azide: A longer polyethylene glycol linker with increased solubility and flexibility compared to this compound.

This compound stands out due to its optimal balance of solubility, flexibility, and reactivity, making it suitable for a wide range of applications in scientific research and industry .

生物活性

Azido-PEG7-azide is a polyethylene glycol (PEG)-based compound characterized by its azide functional groups, which play a crucial role in various bioconjugation applications, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras) and antibody-drug conjugates. This compound facilitates selective targeting and effective drug delivery, making it a valuable tool in chemical biology and therapeutic development.

The biological activity of this compound primarily stems from its ability to engage in click chemistry , specifically through copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions allow for the formation of stable triazole linkages, which are essential for constructing complex biomolecular architectures. The azide group enables selective targeting of specific cells, influencing various cellular functions such as signaling pathways and gene expression .

Applications in Drug Development

This compound is particularly significant in the development of PROTACs , which are designed to harness the cell's ubiquitin-proteasome system to degrade specific proteins. The incorporation of this compound into these constructs enhances their therapeutic efficacy by enabling targeted delivery of cytotoxic agents to cancer cells .

Table 1: Comparison of Click Chemistry Methods

| Reaction Type | Characteristics | Advantages |

|---|---|---|

| CuAAC | Requires a copper catalyst | High efficiency, well-studied |

| SPAAC | Catalyst-free, uses strained alkynes | Faster reaction rates, reduced toxicity |

Case Studies

- Antibody-Drug Conjugates : this compound has been utilized to create antibody-drug conjugates that selectively deliver cytotoxic drugs to cancer cells. Studies have shown that these conjugates exhibit increased efficacy compared to traditional therapies due to their targeted approach .

- Metabolic Labeling : In research involving metabolic glycoengineering, this compound has been employed to label cells with azide groups, facilitating the tracking and visualization of cellular processes through SPAAC reactions. This method has proven effective in enhancing the detection of transplanted cells in vivo, providing insights into cell behavior and distribution .

- Hydrogel Applications : Azido-functionalized materials incorporating this compound have been developed for use in hydrogels, enhancing cell adhesion and biocompatibility. These materials have shown promise in tissue engineering applications due to their non-cytotoxic nature and ability to support cell growth .

Research Findings

Recent studies highlight the versatility of this compound in various biochemical applications:

- Cellular Uptake : Research indicates that compounds linked via this compound demonstrate enhanced cellular uptake and retention, leading to improved therapeutic outcomes .

- Stability : The stability of constructs formed using this compound is significantly higher than those formed through traditional methods, reducing off-target effects and increasing specificity .

Table 2: Summary of Key Research Findings

特性

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N6O7/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKODTBPHMGJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。